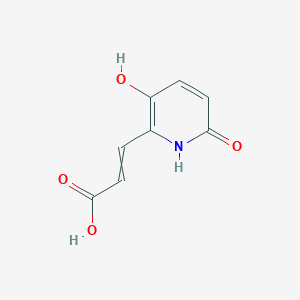
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a hydroxy group and a keto group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-pyridone with acrolein in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 3-(3-oxo-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(3-hydroxy-6-hydroxy-1,6-dihydropyridin-2-yl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an iron chelator, interfering with iron uptake in bacteria and inhibiting their growth. Additionally, it may modulate quorum sensing systems in bacteria, reducing their ability to form biofilms .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxylic acid, 6-hydroxy-:
2-Pyridone-5-carboxylic acid: Another pyridine derivative with similar functional groups.
Uniqueness
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
651328-99-3 |
|---|---|
Fórmula molecular |
C8H7NO4 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-(3-hydroxy-6-oxo-1H-pyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO4/c10-6-2-3-7(11)9-5(6)1-4-8(12)13/h1-4,10H,(H,9,11)(H,12,13) |
Clave InChI |
KNNGWUOWTAIOHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)

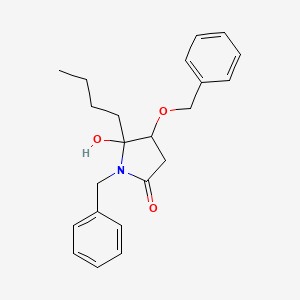
![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)

![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
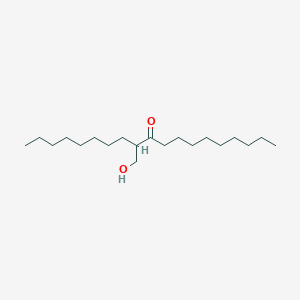
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
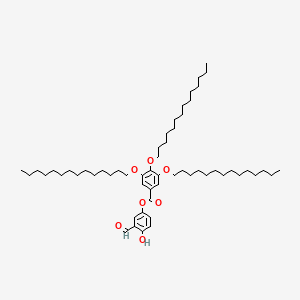
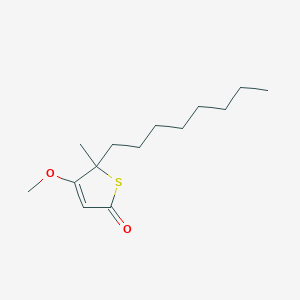
![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)
